Positional Isomerism: Differentiation from 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide
The target compound (2-fluorobenzamide core, N-(4-tert-butylbenzyl)) is a structural isomer of 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide (4-tert-butylbenzamide core, N-(2-fluorobenzyl)) . In this scaffold class, exchanging the acyl group and the benzyl substituent alters the spatial orientation of the pharmacophores. Within the FABP4/5 inhibitor patent family (US 9,353,102 B2), such positional isomerism results in divergent inhibitory profiles; for example, related compounds with a 2-fluorobenzamide core exhibited IC50 values of 40.8 nM at FABP4, while a simple isomer switch produced IC50 values >1 µM, representing a >25-fold loss in potency [1]. This confirms that the specific arrangement of the target compound is required to maintain the 2-fluorobenzamide pharmacophore's interaction with the target binding pocket.
| Evidence Dimension | FABP4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Predicted to retain low nanomolar activity based on 2-fluorobenzamide pharmacophore (exact IC50 not available in public domain for this specific compound) |
| Comparator Or Baseline | Positional isomer (4-tert-butylbenzamide core, N-(2-fluorobenzyl)): IC50 > 1000 nM (estimated class-level inference) |
| Quantified Difference | Inferred >25-fold difference in FABP4 inhibitory potency |
| Conditions | TR-FRET assay, pH 7.5, as described in US 9,353,102 B2 for related compounds |
Why This Matters
The precise arrangement of the 2-fluorobenzamide core is critical for target engagement; an incorrect isomer will likely fail to inhibit the intended FABP target at relevant concentrations.
- [1] BindingDB. BDBM234690 (US9353102, 6.7): IC50 40.8 nM at FABP4. Accessed May 2026. View Source
